Thermal Decomposition Kinetics: 3,6-Dihydro-2H-pyran vs. 3,4-Dihydro-2H-pyran Derivatives — Differentiated Activation Parameters
Gas-phase thermolysis studies at temperatures ranging from 633-693 K demonstrate that 3,6-dihydro-2H-pyran undergoes concerted retro-Diels-Alder decomposition with distinct activation parameters compared to 3,4-dihydro-2H-pyran derivatives. The activation energy for 3,6-dihydro-2H-pyran decomposition is 196 ± 4 kJ mol⁻¹ with a log A of 13.4 ± 0.3, while cis-2,6-dimethyl-3,6-dihydro-2H-pyran exhibits a lower activation energy of 184 ± 3 kJ mol⁻¹ and a log A of 12.7 ± 0.2 under identical conditions [1]. The difference of 12 kJ mol⁻¹ in Eₐ between the unsubstituted parent and the cis-2,6-dimethyl derivative reflects the influence of methyl substitution on transition-state geometry and polar character of the activated complex [1].
| Evidence Dimension | Gas-phase thermal decomposition kinetics |
|---|---|
| Target Compound Data | Eₐ = 196 ± 4 kJ mol⁻¹; log A = 13.4 ± 0.3 |
| Comparator Or Baseline | cis-2,6-Dimethyl-3,6-dihydro-2H-pyran: Eₐ = 184 ± 3 kJ mol⁻¹; log A = 12.7 ± 0.2 |
| Quantified Difference | ΔEₐ = 12 kJ mol⁻¹ (6.5% reduction with 2,6-dimethyl substitution) |
| Conditions | Gas-phase thermolysis, static reactor, 633-693 K temperature range |
Why This Matters
The differentiated thermal decomposition parameters enable prediction of shelf-life stability and inform safe handling protocols during elevated-temperature synthetic steps, directly impacting procurement decisions for processes involving thermal stress.
- [1] Henry, M. R.; Frey, H. M.; Leong, S. H. Thermal decomposition of 3,6-dihydro-2H-pyran. J. Chem. Soc., Perkin Trans. 2 1991, 947-951. View Source
